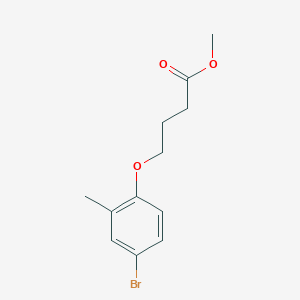
Methyl 4-(4-bromo-2-methylphenoxy)butanoate
Descripción general
Descripción
Methyl 4-(4-bromo-2-methylphenoxy)butanoate is a useful research compound. Its molecular formula is C12H15BrO3 and its molecular weight is 287.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-(4-bromo-2-methylphenoxy)butanoate is an organic compound with notable biological activity, particularly in its interactions with various enzymes. This article explores the compound's biochemical properties, mechanisms of action, and potential applications based on current research findings.
Overview of the Compound
- Chemical Formula : C12H15BrO3
- Classification : Benzenoid compound
- Structural Features : Contains a bromine atom and a phenoxy group, along with a butanoate functional group, which enhances its reactivity.
This compound exhibits significant interaction with cytochrome P450 enzymes, which are pivotal in the metabolism of various substrates. The compound can either inhibit or activate these enzymes, influencing metabolic pathways crucial for drug metabolism and detoxification processes.
Enzyme Interactions
- Cytochrome P450 : The compound has been observed to modulate the activity of cytochrome P450 enzymes, which play a critical role in the biotransformation of drugs and other xenobiotics.
- Signaling Pathways : It affects cellular signaling pathways, including the MAPK/ERK pathway, which is vital for regulating cell proliferation and differentiation.
Biological Activity
Research indicates that this compound has various biological activities:
- Enzyme Modulation : The compound interacts with enzymes involved in metabolic processes, potentially leading to therapeutic applications in pharmacology.
- Cellular Effects : It influences gene expression and cellular metabolism, indicating its role in cellular function modulation.
Study 1: Enzyme Interaction Analysis
A study focusing on the interaction of this compound with cytochrome P450 revealed that the compound could inhibit enzyme activity at specific concentrations. This inhibition was dose-dependent, suggesting that careful dosing could optimize therapeutic effects while minimizing toxicity.
Study 2: Signaling Pathway Modulation
In vitro experiments demonstrated that treatment with this compound altered the activation of the MAPK/ERK signaling pathway in human cell lines. This modulation suggests potential applications in cancer therapy by influencing cell growth and survival mechanisms.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-(4-chloro-2-fluorophenoxy)butanoate | C11H12ClF3O3 | Contains chlorine instead of bromine |
| Methyl 4-(4-bromo-2-chlorophenoxy)butanoate | C11H12BrClO3 | Contains both bromine and chlorine |
| Methyl 4-(4-bromo-2-methylphenyl)butanoate | C12H15BrO3 | Lacks the phenoxy group |
This compound is unique due to its combination of bromine and a phenoxy group, which may enhance its reactivity compared to other halogenated compounds. This dual halogen substitution could influence its biological activity significantly.
Propiedades
IUPAC Name |
methyl 4-(4-bromo-2-methylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-9-8-10(13)5-6-11(9)16-7-3-4-12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZOBBGVAKUHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















